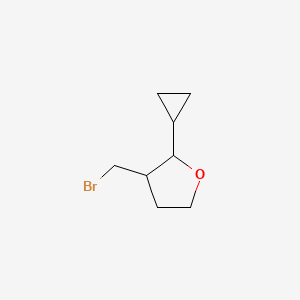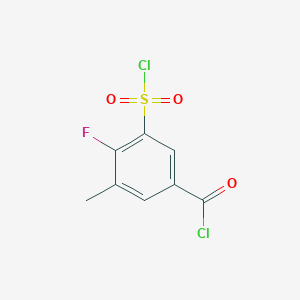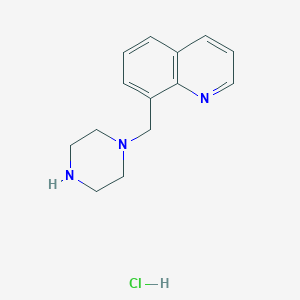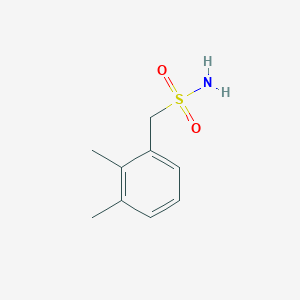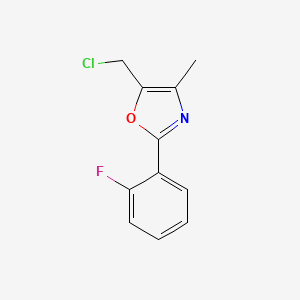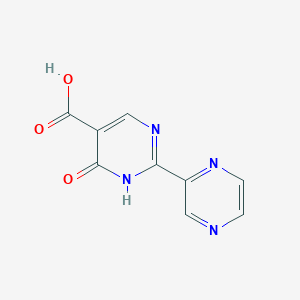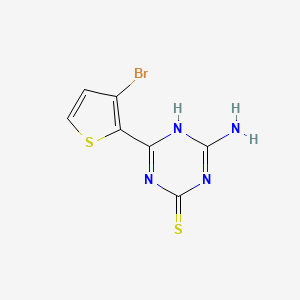
4-Amino-6-(3-bromothiophen-2-YL)-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a bromothiophene moiety, and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol typically involves the reaction of 3-bromothiophene-2-carboxylic acid with thiourea under acidic conditions to form the corresponding thiourea derivative. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromothiophene moiety can be reduced to the corresponding thiophene derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the bromine atom can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the amino group, while electrophiles like halogens can react with the bromine atom.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophene derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiol group may form covalent bonds with cysteine residues in proteins, while the triazine ring can engage in hydrogen bonding or π-π stacking interactions with aromatic amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(3-chlorothiophen-2-yl)-1,3,5-triazine-2-thiol: Similar structure but with a chlorine atom instead of bromine.
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol: Contains a methyl group instead of bromine.
4-Amino-6-(3-nitrothiophen-2-yl)-1,3,5-triazine-2-thiol: Substituted with a nitro group instead of bromine.
Uniqueness
4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold for the development of novel bioactive molecules .
Eigenschaften
Molekularformel |
C7H5BrN4S2 |
|---|---|
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
2-amino-6-(3-bromothiophen-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5BrN4S2/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChI-Schlüssel |
BRYOPXVPTSJFFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)C2=NC(=S)N=C(N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)

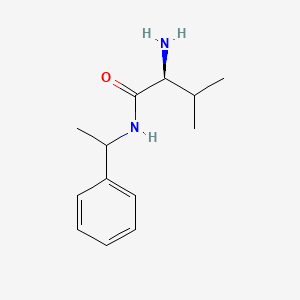
![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)


